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Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP - 148705-09-3

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

Catalog Number: EVT-509762
CAS Number: 148705-09-3
Molecular Formula: C32H48N2O23
Molecular Weight: 828.727
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP typically involves glycosylation reactions where specific sugar moieties are linked together through glycosidic bonds. Common methods include:

  • Glycosylation Reactions: Utilizing activated sugar donors and acceptors to create the desired glycosidic linkages. This often requires the use of protecting groups to prevent unwanted reactions during synthesis.
  • Enzymatic Synthesis: Employing glycosyltransferases that catalyze the transfer of sugar residues from activated donors to acceptors, allowing for more specific control over the reaction conditions.
  • Chemical Synthesis: Involves stepwise assembly of sugar units using chemical reagents, which may include coupling agents and protecting group strategies to ensure selectivity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP consists of multiple sugar units linked by specific glycosidic bonds. The detailed structure can be represented as follows:

  • Galactose Residues: Present in the beta configuration.
  • N-acetylglucosamine Residue: Also in the beta configuration.
  • Glucose Unit: Forms part of the substrate for enzymatic activity.

The compound's three-dimensional structure can be elucidated using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, which help confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP participates in several biochemical reactions:

  • Enzymatic Hydrolysis: This compound can be hydrolyzed by specific glycosidases that cleave the glycosidic bonds, releasing free sugars and nitrophenol.
  • Inhibition Studies: It acts as an inhibitor for UDP-N-acetylglucosamine:Gal beta 1-3GalNAc-R (core 2 beta 6-N-acetylglucosaminyltransferase), demonstrating its utility in studying enzyme kinetics and substrate specificity .
Mechanism of Action

Process and Data

The mechanism of action for Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP primarily involves its interaction with glycosyltransferases. Upon binding to these enzymes, it mimics natural substrates, thereby inhibiting their activity. This inhibition is particularly pronounced under UV irradiation, which enhances binding specificity by altering the conformation of the enzyme-substrate complex. The process can be quantitatively analyzed using enzyme kinetics studies to determine inhibition constants and mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow powder or crystalline form.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various biochemical assays.
  • Stability: Should be stored at temperatures below 0°C to maintain its integrity over time.

The purity of commercially available samples often exceeds 95% as determined by High Performance Liquid Chromatography analysis .

Applications

Scientific Uses

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is widely used in scientific research for various applications:

  • Proteomics Research: As a substrate for studying glycosylation patterns in proteins.
  • Enzyme Inhibition Studies: Useful in characterizing enzyme specificity and kinetics related to glycosyltransferases.
  • Immunochemical Studies: Provides insights into immune responses related to glycolipid antigens, aiding in the development of therapeutic antibodies .

This compound's multifaceted roles underscore its importance in advancing our understanding of glycobiology and related fields.

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification of the Tetrasaccharide

The compound "Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP" follows a systematic naming convention that precisely defines its tetrasaccharide backbone and aglycon group. Its IUPAC name is:N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide [6] [10]. This name explicitly identifies:

  • The four monosaccharide units: Terminal galactose (Gal), N-acetylglucosamine (GlcNAc), inner galactose (Gal), and reducing-end glucose (Glc)
  • The glycosidic linkage types: β(1-3) between Gal-GlcNAc and GlcNAc-Gal; β(1-4) between Gal-Glc
  • The chromogenic reporter: para-nitrophenyl (pNP) attached via β-glycosidic bond to glucoseCommon synonyms include Lacto-N-tetraose-β-p-nitrophenyl or LNT-β-pNP, reflecting its derivation from the human milk oligosaccharide lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) [8]. The pNP group classifies it as a chromogenic substrate optimized for enzymatic assays.

Structural Analysis of Glycosidic Linkages: Beta(1-3) and Beta(1-4) Bond Configurations

The tetrasaccharide features three critical glycosidic bonds with distinct stereochemical properties:

Table 1: Glycosidic Linkage Characteristics

Bond PositionLinkage TypeBond AngleConformationBiological Relevance
Galβ(1-3)GlcNAcβ-1,3~116°ExtendedType 1 human milk oligosaccharide backbone
GlcNAcβ(1-3)Galβ-1,3~116°ExtendedResists mammalian digestive enzymes
Galβ(1-4)Glcβ-1,4~180°LinearLactose-like motif; enzyme recognition site

The consecutive β(1-3) linkages create a bent topology distinct from the linear β(1-4)-linked isomers. This configuration sterically hinders access by unspecific glycosidases, making it a selective substrate for exo-glycosidases like β-galactosidases or β-N-acetylglucosaminidases [4] [8]. The β(1-4) bond at the reducing end mimics the lactose structure, while the β-linked pNP group enables spectrophotometric detection (400–420 nm) upon enzymatic hydrolysis [4] [7].

Molecular Formula and Weight: C32H48N2O23 and 828.72 g/mol

The molecular formula C32H48N2O23 accounts for:

  • 32 carbon, 48 hydrogen, 2 nitrogen, and 23 oxygen atoms
  • Components: Four hexose residues (Gal, GlcNAc, Gal, Glc) + p-nitrophenyl group + N-acetyl moietyExperimental data from multiple sources confirm a molecular weight of 828.72–828.73 g/mol:

Table 2: Molecular Weight Documentation

SourceMolecular Weight (g/mol)MethodReference
PubChem828.73Calculated [1]
TCI America828.73HPLC-MS [2]
Santa Cruz Biotechnology828.72NMR [4] [7]
AA Blocks, Inc.828.73MS [10]

Discrepancies (±0.01 g/mol) arise from isotopic variations in analytical methods but fall within acceptable margins for biochemical applications. The compound's purity is typically ≥97% as verified by HPLC [2] [10].

Stereochemical Features: Anomeric Configurations and Spatial Arrangement

All glycosidic bonds exhibit β-anomeric configurations, confirmed by 1H-NMR coupling constants (JH1,H2 ≈ 7–9 Hz) [4] [10]. Key stereochemical properties include:

  • Anomeric Centers: Four asymmetric anomeric carbons (C1 of each sugar) with β-orientation, positioning substituents axially in 4C1 chair conformation
  • Spatial Folding: The β(1-3) linkages induce a U-shaped bend, placing the Gal(1-3) and GlcNAc residues proximal for enzyme recognition
  • Hydroxyl Group Geometry: Equatorial OH groups enable H-bonding networks stabilizing the folded conformation
  • pNP Orientation: The β-linked pNP group adopts a quasi-axial position, sterically shielding the glucosyl reducing end

This specific 3D architecture allows selective interaction with glycan-binding proteins and enzymes. Computational models (not shown) predict a solvent-accessible surface area of ~1,100 Ų, with the GlcNAc acetamido group partially buried in the bend [8].

Comparative Analysis with Structural Isomers (e.g., Gal beta(1-4)GlcNAc Variants)

The β(1-3) linkage between Gal and GlcNAc distinguishes this compound from its β(1-4)-linked isomer (Galβ1-4GlcNAcβ1-3Galβ1-4Glc-β-pNP, CID 53384356) [3]. Key differences include:

Table 3: Isomer Comparison

PropertyGalβ(1-3)GlcNAc-β-pNPGalβ(1-4)GlcNAc-β-pNP (Isomer)
Linkage TypeType 1 chain (human)Type 2 chain (murine)
Bond Angle~116° at Galβ(1-3)GlcNAc~180° at Galβ(1-4)GlcNAc
3D StructureBent conformationLinear backbone
Enzyme Specificityβ1-3-specific galactosidases (e.g., BgaA)β1-4-specific galactosidases (e.g., BgaB)
Biological RoleEmbryonic antigen recognitionKeratan sulfate biosynthesis

Biochemical studies demonstrate that enzymes like β-galactosidases hydrolyze the β(1-3)-linked isomer 3–5× slower than the β(1-4) variant due to steric constraints [3] [9]. This selectivity makes it indispensable for characterizing glycosidase specificities in complex biological samples.

Properties

CAS Number

148705-09-3

Product Name

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

IUPAC Name

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C32H48N2O23

Molecular Weight

828.727

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1

InChI Key

UUSZRTFVRDAQGP-RMCKFCKISA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

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